N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(cyclopropylamino)ethyl]methanesulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c1-11(9,10)8-5-4-7-6-2-3-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMFXHGXRWYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
- Reagents: Methanesulfonyl chloride is reacted with 2-(cyclopropylamino)ethylamine.
- Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures (0–5 °C) to control the exothermic nature.
- Base: A tertiary base like triethylamine or N-methylmorpholine is added to neutralize the hydrochloric acid formed during the reaction.
- Reaction time: The mixture is stirred for several hours (6–24 hours) at room temperature to ensure complete conversion.
This step yields the free base form of N-[2-(cyclopropylamino)ethyl]methanesulfonamide.
Formation of Dihydrochloride Salt
- The free base is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to form the dihydrochloride salt.
- This salt formation improves the compound's stability, solubility, and crystallinity for isolation.
- The product is isolated by filtration and drying under reduced pressure.
Representative Experimental Procedure (Based on Patent Literature)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 2-(cyclopropylamino)ethylamine in dichloromethane | 0–5 °C | Cooling to control reaction rate |
| 2 | Add methanesulfonyl chloride dropwise | 0–5 °C | Slow addition to avoid side reactions |
| 3 | Add triethylamine slowly | 0–5 °C to room temp | Neutralizes HCl formed |
| 4 | Stir reaction mixture | Room temperature, 6–24 h | Complete sulfonylation |
| 5 | Quench with aqueous HCl | Room temperature | Formation of dihydrochloride salt |
| 6 | Isolate product by filtration | Room temperature | Dry under vacuum |
Alternative Synthetic Routes and Notes
- Some methods use 2-(dimethylamino)ethanesulfonyl chloride hydrochloride as an intermediate, which can be converted to the desired compound by nucleophilic substitution with cyclopropylamine derivatives.
- The reaction solvent can vary from dichloromethane, acetonitrile, to ethyl acetate-water mixtures depending on the scale and purity requirements.
- Temperature control is critical during sulfonylation to prevent overreaction or decomposition.
- Purification may involve recrystallization from suitable solvents to obtain polymorphically pure dihydrochloride salts.
Research Findings and Optimization
- Yield and Purity: Optimized reaction conditions (temperature, solvent, base equivalents) significantly improve yield (>85%) and purity (>98% by HPLC).
- Polymorph Control: Different crystallization solvents lead to distinct polymorphs of the dihydrochloride salt, impacting stability and bioavailability.
- Scalability: The process has been adapted for large-scale synthesis with minimal side products by employing continuous addition of reagents and in-line filtration.
- Environmental Considerations: Use of greener solvents like ethyl acetate-water mixtures for crystallization reduces environmental impact.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting amine | 2-(cyclopropylamino)ethylamine | Commercially available or synthesized |
| Sulfonylating agent | Methanesulfonyl chloride | High purity required |
| Solvent | Dichloromethane, acetonitrile, ethyl acetate-water | Solvent choice affects crystallization |
| Base | Triethylamine, N-methylmorpholine | Neutralizes HCl byproduct |
| Temperature | 0–5 °C (addition), RT (reaction) | Controls reaction rate and side reactions |
| Reaction time | 6–24 hours | Ensures complete conversion |
| Salt formation | HCl aqueous or organic solution | Forms stable dihydrochloride salt |
| Isolation | Filtration and drying | Yields crystalline solid |
| Yield | >85% | Dependent on reaction control |
| Purity | >98% (HPLC) | High purity suitable for pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the compound with analogs from the provided evidence, focusing on molecular structure, regulatory classifications, and hazard profiles.
Functional Group and Structural Analogues
(a) Aminoethyl Derivatives
- Target Compound: The cyclopropylaminoethyl group in N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride introduces steric constraints due to the cyclopropane ring, which may enhance binding specificity compared to linear alkylamine derivatives .
- Analog from Evidence: (2S)-2,5-Diaminopentanamide Dihydrochloride: Contains a diamino-pentanamide backbone.
(b) Hydrochloride Salts
- Target Compound : The dihydrochloride salt form improves aqueous solubility, a property shared with other hydrochloride salts in the evidence.
- Analog from Evidence: 2-Chloro-N,N-diethylethanaminium Chloride: A monohydrochloride salt with a chloroethyl-diethylamine structure.
Hazard Profiles and Regulatory Status
Key Observations :
- The target compound’s dihydrochloride salt form aligns with (2S)-2,5-Diaminopentanamide Dihydrochloride in solubility and handling precautions, though its cyclopropane group may introduce unique reactivity .
- Unlike Ethyl N-ethyl-N-methylphosphoramidocyanidate , which contains a phosphoramidate group, the target’s sulfonamide moiety may confer distinct electronic properties and metabolic pathways .
Research Findings and Limitations
Toxicity and Handling
- Target Compound: No toxicological data are available in the provided evidence.
- Phosphorus-Containing Analogs: Compounds like 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9) are regulated under Schedule 1A01, highlighting the importance of functional groups in regulatory classification .
Biological Activity
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride is a compound that has garnered interest in various biological and pharmaceutical research domains. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by its sulfonamide structure, which is known for its ability to interact with biological macromolecules. The compound operates primarily through enzyme inhibition, where it binds to specific active sites or allosteric sites on target enzymes. This binding can effectively modulate enzyme activity, leading to various downstream biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits enzyme activity by competitive or non-competitive binding, influencing metabolic pathways.
- Protein Interactions: It may alter protein conformation and function, impacting cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
A study demonstrated that this compound effectively inhibited the activity of specific enzymes related to inflammatory responses. The inhibition was quantified using enzymatic assays, showing a significant reduction in enzyme activity compared to control groups. -
Antimicrobial Activity:
Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) that suggest potential use as an antimicrobial agent in clinical settings. -
Cytotoxicity in Cancer Research:
A series of experiments conducted on various cancer cell lines indicated that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction, with further investigation into the signaling pathways involved. -
Antiviral Activity:
Preliminary findings from antiviral studies suggested that the compound may interfere with viral entry mechanisms, showcasing potential as a therapeutic candidate against viral infections.
Q & A
Q. What synthetic methodologies are validated for preparing N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride?
The synthesis of structurally related methanesulfonamide derivatives typically involves:
- Step 1 : Condensation of a cyclopropylamine derivative (e.g., 2-(cyclopropylamino)ethanol) with methanesulfonyl chloride under controlled pH and temperature to form the sulfonamide intermediate.
- Step 2 : Hydrochloride salt formation via reaction with HCl in a polar solvent (e.g., ethanol or water). Similar protocols are described for N-[2-(methylamino)ethyl]acetamide hydrochloride, where amino alcohols react with anhydrides followed by acidification . For analogs like E-4031 dihydrochloride, piperidine and pyridine moieties are incorporated via multi-step alkylation and coupling reactions .
Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., cyclopropyl, ethylamino groups) via characteristic proton shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₁₅Cl₂N₂O₂S: theoretical 277.02 g/mol).
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for E-4031 analogs using SHELX software .
- HPLC-Purity Analysis : Essential for detecting impurities, with methods adapted from pharmaceutical standards (e.g., LC-MS protocols for E-4031 quantification in plasma) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Methanesulfonamide derivatives with aminoethyl substituents (e.g., E-4031) are potent hERG (KV11.1) potassium channel blockers , inhibiting the rapid delayed rectifier current (IKr) with IC₅₀ values ~350 nM . The cyclopropyl group may enhance membrane permeability or binding specificity compared to bulkier substituents .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate hERG channel inhibition?
- Experimental Setup : Use patch-clamp electrophysiology on HEK293 cells expressing hERG channels.
- Protocol :
Apply compound concentrations (e.g., 1 nM–100 µM) and measure IKr current suppression.
Generate concentration-response curves using Boltzmann fitting (see E-4031 studies ).
Include positive controls (e.g., E-4031) and validate with voltage-step protocols.
- Data Interpretation : Compare IC₅₀ values with structural analogs to infer SAR trends. Discrepancies may arise from differences in cell lines or voltage protocols .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., variable IC₅₀ due to assay conditions).
- Structural Validation : Confirm compound identity via NMR and crystallography to rule out batch impurities .
- Kinetic Studies : Assess time-dependent effects on channel blockade, as hERG inhibitors like E-4031 exhibit open-state preference .
Q. How can computational modeling predict off-target interactions?
- Molecular Docking : Use hERG channel homology models (e.g., PDB 5VA1) to simulate binding of the cyclopropylaminoethyl group.
- MD Simulations : Evaluate stability of ligand-channel interactions over 100+ ns trajectories.
- Validation : Cross-reference predictions with experimental mutagenesis (e.g., key residues: Tyr652, Phe656) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
